2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl-
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Overview
Description
2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an iodomethyl group and a phenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, where a methyl group is substituted with an iodine atom using reagents like iodine and a suitable oxidizing agent.
Attachment of the Phenyl Group: The phenyl group can be introduced through nucleophilic substitution reactions, where a suitable phenylating agent reacts with the thiazole ring.
Industrial Production Methods
Industrial production of 2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: New thiazole derivatives with substituted groups.
Scientific Research Applications
2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolamine, 4,5-dihydro-5-methyl-: Similar structure but with a methyl group instead of an iodomethyl group.
2-Thiazolamine, N,N-diethyl-4,5-dihydro-5-(iodomethyl)-: Similar structure but with diethyl groups instead of a phenyl group.
Uniqueness
2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- is unique due to the presence of both the iodomethyl and phenyl groups, which can impart distinct chemical and biological properties. The iodomethyl group can enhance reactivity in substitution reactions, while the phenyl group can influence the compound’s interaction with biological targets.
Properties
CAS No. |
127040-68-0 |
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Molecular Formula |
C10H11IN2S |
Molecular Weight |
318.18 g/mol |
IUPAC Name |
5-(iodomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H11IN2S/c11-6-9-7-12-10(14-9)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |
InChI Key |
VAPMOBQCVRLARI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=N1)NC2=CC=CC=C2)CI |
Origin of Product |
United States |
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